SPP-DM1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H59ClN4O14S2 |

|---|---|

Molecular Weight |

967.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[1-[[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate |

InChI |

InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56)/b12-10-,24-11- |

InChI Key |

ZMOVORWFEGTIJA-IHRHAHBSSA-N |

Isomeric SMILES |

CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

SPP-DM1: A Technical Guide to Structure, Chemical Properties, and Therapeutic Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SPP-DM1, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. We will delve into its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols for its conjugation to antibodies.

Core Structure and Chemical Identity

This compound is a drug-linker conjugate comprised of two critical components: the SPP linker and the cytotoxic payload, DM1.[1] This system is engineered for conditional release of the potent microtubule-disrupting agent, DM1, within the target tumor cells.[1]

-

SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) Linker: This is a heterobifunctional crosslinker. One end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on a monoclonal antibody, to form a stable amide bond.[1] The other end contains a pyridyl disulfide group, which forms a disulfide bond with a thiol-containing payload like DM1.[1] This disulfide bond is designed to be cleaved in the reducing environment of the cell's cytoplasm.[1]

-

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): DM1 is a derivative of the natural anti-mitotic agent maytansine.[1] It exerts its cytotoxic effects by binding to tubulin and inhibiting the assembly of microtubules, which is essential for cell division.[1] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis of the cancer cell.[1] DM1 is chemically modified to include a thiol group, enabling its conjugation to the SPP linker.[1]

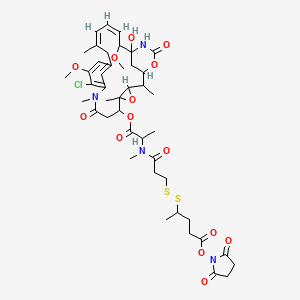

The chemical structure of the this compound conjugate is illustrated below:

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C44H59ClN4O14S2 | [2] |

| Molecular Weight | 967.5 g/mol | [2] |

| Monoisotopic Mass | 966.3157726 Da | [2] |

| CAS Number | 452072-20-7 | [2][3][4][5] |

Mechanism of Action and Bystander Effect

The therapeutic efficacy of an this compound based ADC is contingent on a series of events that ensure targeted cell killing while minimizing systemic toxicity.[1]

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to its target antigen on the surface of cancer cells.[6]

-

Internalization: The ADC-antigen complex is then internalized into the tumor cell, typically via endocytosis, and trafficked to lysosomes.[6]

-

Payload Release: Inside the lysosome, the antibody is degraded, and the SPP linker's disulfide bond is cleaved within the reducing intracellular environment, releasing the active DM1 payload.[1][6]

-

Microtubule Disruption: Free DM1 binds to the tips of microtubules, suppressing their dynamics.[6][7] This action leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1][6]

A key feature of ADCs utilizing cleavable linkers like SPP is the potential for a bystander effect .[6] Once released, the uncharged and more membrane-permeable DM1 can diffuse out of the targeted antigen-positive cell and into the tumor microenvironment.[6] There, it can be taken up by neighboring antigen-negative cancer cells, inducing the same cytotoxic effect.[6] This mechanism can help overcome tumor heterogeneity and enhance the overall therapeutic efficacy of the conjugate.[6]

The signaling pathway for the mechanism of action of an this compound ADC is depicted below:

Experimental Protocols: Synthesis of an this compound ADC

This section provides a generalized methodology for the synthesis of an this compound ADC. Specific reaction conditions may need to be optimized for different antibodies.[1]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)

-

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Workflow for this compound ADC Synthesis:

The key steps in the synthesis and purification of an this compound ADC are outlined in the diagram below.

Detailed Methodology:

-

Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[1]

-

Linker Preparation: Dissolve the SPP linker in a co-solvent such as DMF or DMSO to a stock concentration of 10-20 mM.[1]

-

Linker-Antibody Reaction: Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.[1] Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[1]

-

Purification: Remove the excess linker and by-products using a suitable purification method such as size-exclusion chromatography (SEC).

-

DM1 Conjugation: Add DM1 to the purified linker-modified antibody. The reaction proceeds via disulfide exchange.

-

Final Purification: Purify the final this compound ADC using a method like SEC to remove any unconjugated DM1 and other impurities.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated per antibody using techniques like UV-Vis spectroscopy or mass spectrometry.

-

Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.[1]

-

In vitro Assays: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen and evaluate the ADC's potency in relevant cancer cell lines.[1]

-

In Vivo Stability

The stability of the linker is crucial for the efficacy and safety of an ADC. While direct half-life data for an this compound ADC was not available in the provided search results, a relevant comparison can be made with T-DM1, which utilizes a non-cleavable SMCC linker.

| ADC | Species | Half-life (days) | Linker Type |

| T-DM1 | Rat | 4.56 ± 1.11 | Non-cleavable (SMCC) |

Note: This data provides a general reference for the stability of a DM1-containing ADC in vivo.[1]

Conclusion

The this compound drug-linker system offers a robust and effective platform for the development of next-generation antibody-drug conjugates.[1] Its cleavable disulfide bond facilitates the targeted intracellular release of the potent cytotoxic agent DM1, leading to significant anti-tumor activity.[1] The potential for a bystander effect further enhances its therapeutic promise by addressing tumor heterogeneity.[6] A thorough understanding of its chemical properties, mechanism of action, and the associated experimental protocols is paramount for researchers and drug developers in the field of targeted cancer therapy.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C44H59ClN4O14S2 | CID 129896988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Drug-Linker Conjugates for ADC | 452072-20-7 | Invivochem [invivochem.com]

- 5. excenen.com [excenen.com]

- 6. benchchem.com [benchchem.com]

- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Core Cytotoxicity Mechanism of DM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1, a thiol-containing maytansinoid, is a potent cytotoxic agent utilized as a payload in antibody-drug conjugates (ADCs).[1][2] Its development was aimed at overcoming the systemic toxicity of its parent compound, maytansine, by enabling targeted delivery to cancer cells via monoclonal antibodies.[2][3] This technical guide provides an in-depth exploration of the core mechanisms by which DM1 exerts its cytotoxic effects, detailed experimental protocols for assessing its activity, and quantitative data to support its characterization.

Primary Mechanism of Action: Microtubule Disruption

The principal mechanism of DM1-induced cytotoxicity is the disruption of microtubule dynamics, which are critical for various cellular functions, most notably mitotic spindle formation and cell division.[2][4]

DM1 exerts its effects through the following steps:

-

Binding to Tubulin: DM1 binds to β-tubulin at the vinca (B1221190) alkaloid binding site, inhibiting the assembly of tubulin dimers into microtubules.[1][5][6]

-

Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, DM1 suppresses the dynamic instability of microtubules.[3] This involves the inhibition of both microtubule growth (polymerization) and shortening (depolymerization), leading to the stabilization of microtubules.[3][5] This contrasts with agents that solely promote polymerization or depolymerization.

-

Mitotic Arrest: The suppression of microtubule dynamics disrupts the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[3][7] This leads to an arrest of the cell cycle in the G2/M phase.[3][8][9]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[8][9] This is often characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[9][10] In some cases, prolonged treatment can also lead to mitotic catastrophe, a form of cell death characterized by aberrant mitotic figures and the formation of giant, multinucleated cells.[8]

Secondary Mechanism: HER2-Independent Cytotoxicity via CKAP5

In the context of the ADC ado-trastuzumab emtansine (T-DM1), a secondary, HER2-independent mechanism of cytotoxicity has been identified, which is particularly relevant to understanding off-target toxicities.[11][12]

This mechanism involves the following:

-

Binding to CKAP5: The DM1 payload of T-DM1 can bind to the cytoskeleton-associated protein 5 (CKAP5) on the cell surface of normal cells, such as hepatocytes, where HER2 expression may be low or absent.[11][12][13]

-

Membrane Damage and Calcium Influx: This interaction leads to cell membrane damage and an influx of calcium into the cell.[11][14]

-

Microtubule Disorganization and Apoptosis: The increased intracellular calcium concentration causes a disorganized microtubule network and induces apoptosis.[11][14]

Quantitative Data on DM1 Cytotoxicity

The potency of DM1 and its conjugates is typically assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

| Compound | Cell Line | Assay | IC50 | Reference |

| S-methyl DM1 | MCF7 | Mitotic Arrest | 330 pM | [3] |

| S-methyl DM1 | MCF7 | Cell Cycle Arrest (G2/M) | 340 pM | [3] |

| T-DM1 | MDA-MB-361 | MTT Cytotoxicity | 0.23 nmol/L | [15] |

| T-DM1 | T-DM1 Resistant MDA-MB-361 (TR) | MTT Cytotoxicity | 1.95 nmol/L | [15] |

| T-DM1 | T-DM1 Resistant MDA-MB-361 (TCR) | MTT Cytotoxicity | 1.35 nmol/L | [15] |

| Free DM1 | MDA-MB-361 | MTT Cytotoxicity | 1.68 nmol/L | [15] |

| Free DM1 | T-DM1 Resistant MDA-MB-361 (TR) | MTT Cytotoxicity | 4.40 nmol/L | [15] |

| Free DM1 | T-DM1 Resistant MDA-MB-361 (TCR) | MTT Cytotoxicity | 3.52 nmol/L | [15] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental for characterizing the direct effect of DM1 on microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[16][17]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

DM1 or other test compounds

-

Known microtubule inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

-

96-well, black, half-area microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare a 2x tubulin polymerization mix on ice containing tubulin (e.g., 4 mg/mL), General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and the fluorescent reporter.

-

Prepare 2x solutions of DM1 and control compounds in General Tubulin Buffer.

-

Add 25 µL of the 2x compound solutions to the appropriate wells of the 96-well plate.

-

To initiate the reaction, add 25 µL of the 2x tubulin polymerization mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of DM1 can be quantified by comparing the initial rate of polymerization, the maximum polymer mass, and the lag time to the vehicle control.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration-dependent effect of DM1 on the viability of cancer cell lines. The MTT assay is a common colorimetric method.[18][19][20]

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[21][22]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

DM1 or ADC-DM1

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of DM1 or ADC-DM1 in complete medium.

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DM1 on cell cycle progression and to quantify the percentage of cells in each phase (G1, S, and G2/M).[23][24]

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[23] By staining fixed and permeabilized cells with PI, the DNA content can be measured by flow cytometry, allowing for the discrimination of cells in different phases of the cell cycle.

Materials:

-

Cells treated with DM1 or vehicle control

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to model the G1, S, and G2/M populations and calculate the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis induced by DM1.[25]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[25]

Materials:

-

Cells treated with DM1 or vehicle control

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1x Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with DM1 for the desired time. Include untreated and positive controls.

-

Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Analysis: Generate a dot plot of PI versus Annexin V-FITC fluorescence. The cell populations can be distinguished as follows:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Caption: Primary cytotoxicity mechanism of an ADC-DM1 conjugate.

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Caption: Logical cascade of events in DM1-induced cytotoxicity.

References

- 1. Mertansine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced cytotoxicity of T-DM1 in HER2-low carcinomas via autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. [PDF] Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes | Semantic Scholar [semanticscholar.org]

- 14. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. cancer.wisc.edu [cancer.wisc.edu]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

SPP-DM1 in HER2-positive cancer research

An In-Depth Technical Guide to SPP-DM1 in HER2-Positive Cancer Research

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for 15-20% of all breast cancers, is characterized by the amplification of the HER2 gene, leading to protein overexpression and aggressive tumor growth.[1][2] While targeted therapies like trastuzumab have improved outcomes, resistance remains a significant clinical challenge.[3][4] Antibody-Drug Conjugates (ADCs) represent a powerful therapeutic strategy designed to overcome these limitations by selectively delivering highly potent cytotoxic agents to cancer cells, thereby enhancing efficacy and minimizing systemic toxicity.[1][5]

This guide provides a comprehensive technical overview of this compound, an ADC developed for HER2-positive cancer research. This compound consists of a HER2-targeting monoclonal antibody conjugated to the microtubule-disrupting agent DM1 via a cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker.[1] We will explore its structure, mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.

Core Components and Structure of this compound

The this compound conjugate is a complex molecule engineered with three critical components: a monoclonal antibody, a linker, and a cytotoxic payload.

-

Monoclonal Antibody (mAb) : Typically trastuzumab, a humanized IgG1 antibody that binds with high affinity to the extracellular domain of the HER2 receptor.[6][7] This component provides the targeting specificity for HER2-overexpressing cancer cells.

-

Cytotoxic Payload (DM1) : A derivative of maytansine, DM1 is a highly potent microtubule-targeting agent.[3][8] It is approximately 100 times more potent than vincristine.[3] By inhibiting tubulin polymerization, DM1 induces cell cycle arrest and apoptosis.[1][6]

-

Linker (SPP) : The SPP linker is a cleavable linker designed to be stable in systemic circulation but is cleaved within the lysosomal environment of the target cell to release the DM1 payload.[1] This controlled release is crucial for the targeted cytotoxic effect.

Mechanism of Action

The therapeutic action of this compound is a multi-step process predicated on the specific targeting of HER2-overexpressing cells.[1]

-

Binding : The antibody component of this compound selectively binds to the HER2 receptor on the surface of cancer cells.[1]

-

Internalization : Following binding, the entire ADC-receptor complex is internalized into the cell through receptor-mediated endocytosis.[1][2]

-

Lysosomal Trafficking and Payload Release : The complex is trafficked to the lysosome. Inside the acidic environment of the lysosome, the cleavable SPP linker is broken down, releasing the active DM1 payload into the cytoplasm.[1][9][10]

-

Cytotoxicity : The freed DM1 agent binds to tubulin, potently suppressing microtubule dynamics.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2-M phase and ultimately triggers programmed cell death (apoptosis).[6][11]

Role in HER2 Signaling Pathways

In 20-30% of invasive breast cancers, overexpression of the HER2 protein leads to the formation of HER2-containing homodimers and heterodimers (most notably with HER3).[1] This dimerization activates potent downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for promoting cell proliferation, survival, and invasion.[1][10] The trastuzumab component of this compound, in addition to delivering DM1, can also inhibit these signaling cascades, providing a dual antitumor mechanism.[10]

Preclinical Efficacy and Pharmacokinetics

The efficacy of trastuzumab-DM1 conjugates, including those with the SPP linker, has been evaluated in numerous preclinical models.

In Vitro Cytotoxicity

Trastuzumab-maytansinoid conjugates demonstrate potent and selective antiproliferative activity against HER2-overexpressing cancer cell lines, while HER2-negative lines are largely unaffected.[11] The free DM1 drug, by contrast, is equally potent across all cell lines, highlighting the targeting advantage of the ADC.[11]

| Cell Line | HER2 Status | Compound | IC50 (nmol/L DM1 equivalents) |

| SK-BR-3 | 3+ (Overexpressing) | Tmab-SPP-DM1 | 0.08 |

| BT-474 | 3+ (Overexpressing) | Tmab-SPP-DM1 | 0.05 |

| Calu 3 | 3+ (Overexpressing) | Tmab-MCC-DM1 | ~0.2 |

| MDA-MB-468 | Negative | Tmab-SPP-DM1 | >100 |

| MCF-7 | Negative | Tmab-MCC-DM1 | >200 |

| All Lines | N/A | Free DM1 | 0.02 - 0.07 |

| *Data for Tmab-SPP-DM1 was similar to the non-cleavable linked Tmab-MCC-DM1 in vitro.[11] Table adapted from Lewis Phillips et al., 2008.[11] |

In Vivo Antitumor Activity

In mouse xenograft models of HER2-positive cancer, trastuzumab-DM1 conjugates induce potent, dose-dependent tumor regression, even in models resistant to trastuzumab alone.[11][12]

| Animal Model | Cancer Type | Treatment | Dose | Outcome |

| SCID Beige Mice (KPL-4 Xenograft) | Human Breast Cancer | Trastuzumab-MCC-DM1 | 15 mg/kg (single i.v. dose) | Complete tumor regression |

| SCID Beige Mice (N-87 Xenograft) | Human Gastric Cancer | Trastuzumab-DM1 | 15 mg/kg | Significant tumor growth inhibition; partial complete response |

| SCID Beige Mice (OE-19 Xenograft) | Human Gastric Cancer | Trastuzumab-DM1 | 15 mg/kg | Complete pathological response in all mice |

| *In vivo efficacy of SPP-linked conjugates is comparable to MCC-linked versions, though PK profiles differ.[13][14] Table data from[11][12]. |

Pharmacokinetic Profile

Pharmacokinetic studies have shown that the choice of linker significantly impacts the stability and clearance of the ADC. The disulfide-containing SPP linker results in a conjugate that is cleared more rapidly from circulation compared to the non-cleavable thioether (MCC) linker used in T-DM1.[13]

| Conjugate | Clearance (mL/day/kg) | Terminal Half-life (days) |

| T-SPP-DM1 | 40.1 ± 1.87 | 2.69 ± 0.087 |

| T-DM1 (MCC-Linker) | 18.9 ± 0.29 | 5.72 ± 0.150 |

| Table adapted from Erickson et al.[13] |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.[1][11]

Materials:

-

HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cell lines.[1]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[1]

-

This compound ADC, unconjugated antibody, and free DM1.[1]

-

96-well clear-bottom, black-walled plates.[11]

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[11]

-

Luminometer.

Methodology:

-

Cell Seeding : Plate cells in 96-well plates at a density of 10,000-20,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[11]

-

Treatment : Remove the medium and replace it with fresh medium containing serial dilutions of this compound, unconjugated antibody, or free DM1. Include untreated wells as a control.

-

Incubation : Incubate the plates for 3-5 days at 37°C.[11]

-

Viability Measurement : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition : Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Analysis : Convert raw luminescence units to percentage of viability relative to untreated controls. Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the assessment of this compound's antitumor activity in a mouse model.[11][15]

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice).

-

This compound ADC and vehicle control (e.g., PBS).

-

Calipers for tumor measurement.

Methodology:

-

Tumor Implantation : Subcutaneously implant HER2-positive tumor cells (e.g., 5 x 10^6 cells) into the flank or mammary fat pad of the mice.[15]

-

Tumor Growth : Monitor mice regularly until tumors reach a predetermined average volume (e.g., 100-200 mm³).[15]

-

Randomization : Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Dosing : Administer the this compound conjugate or vehicle control, typically via a single intravenous (i.v.) bolus injection.[11]

-

Monitoring : Measure tumor volumes with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor body weight as an indicator of toxicity.

-

Endpoint : Continue the study until tumors in the control group reach a specified maximum size or for a predetermined duration. Euthanize animals according to ethical guidelines.

-

Analysis : Plot mean tumor volume ± SEM for each group over time to visualize treatment efficacy.

Pharmacokinetic Analysis

This protocol describes how to determine the pharmacokinetic parameters of this compound in animals.[13]

Materials:

-

Non-tumor-bearing mice or rats.[13]

-

This compound ADC.

-

Blood collection supplies (e.g., EDTA tubes).

-

Centrifuge for plasma separation.

-

Analytical method for ADC quantification (e.g., ELISA).

Methodology:

-

Dosing : Administer a single i.v. bolus dose of this compound to a cohort of animals (e.g., 3 mg/kg).[13]

-

Blood Sampling : Collect blood samples at selected time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, and on multiple days up to 42 days post-dose) via a rotational sampling schedule.[13]

-

Plasma Processing : Process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.[13]

-

Quantification : Measure the concentration of the total antibody and/or the ADC conjugate in the plasma samples using a validated analytical method like an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis : Use pharmacokinetic software to plot the plasma concentration-time curve. Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2) using non-compartmental or compartmental analysis.

Conclusion and Future Directions

This compound is a potent anti-HER2 antibody-drug conjugate that effectively combines the targeting precision of an anti-HER2 antibody with the potent cytotoxicity of the maytansinoid DM1. Preclinical data robustly support its mechanism of action, demonstrating selective and powerful antitumor activity in HER2-positive cancer models. The cleavable SPP linker allows for efficient intracellular release of the payload, though its properties lead to faster plasma clearance compared to non-cleavable linkers. This detailed guide provides researchers with the foundational knowledge and protocols to effectively utilize and evaluate this compound in the ongoing effort to develop more effective therapies for HER2-positive malignancies. Further research may focus on optimizing linker technology to balance stability and payload release, potentially improving the therapeutic window of next-generation ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. T-DM1 with concurrent radiotherapy in HER2-positive breast cancer: preclinical evaluation and mechanisms, prediction, and exploration of adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 9. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Preclinical Profile of SPP-DM1 Antibody-Drug Conjugate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the development of an antibody-drug conjugate (ADC) targeting Secreted Phosphoprotein 1 (SPP), also known as Osteopontin, with a DM1 payload. Given that a specific ADC designated "SPP-DM1" targeting Osteopontin is not extensively described in publicly available preclinical literature, this document synthesizes data from preclinical studies of Osteopontin-targeting antibodies and ADCs utilizing maytansinoid DM1 payloads with various linkers. This approach allows for a scientifically grounded projection of the preclinical characteristics of a hypothetical this compound ADC.

Introduction to this compound ADC

An this compound ADC represents a targeted therapeutic approach combining a monoclonal antibody directed against Osteopontin (SPP) with the potent microtubule-inhibiting agent DM1.[1] Osteopontin is a secreted glycophosphoprotein implicated in numerous pathological processes, including tumorigenesis and metastasis, making it a compelling target for cancer therapy.[2] The ADC is designed to selectively deliver the cytotoxic DM1 payload to tumor cells overexpressing SPP, thereby enhancing the therapeutic window and minimizing systemic toxicity.[1]

The core components of this ADC are:

-

Antibody: A monoclonal antibody with high affinity and specificity for human Osteopontin (SPP).

-

Payload: DM1, a maytansinoid derivative that potently inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]

-

Linker: A critical component connecting the antibody and payload. For the purpose of this guide, we will consider characteristics of both cleavable and non-cleavable linkers, as the optimal linker for an SPP-targeting ADC would be determined during preclinical development. A cleavable linker like a disulfide-based linker (e.g., SPP linker) is designed to be stable in circulation and release the payload within the reducing environment of the cell.[4][5] A non-cleavable linker, such as MCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), releases the payload after lysosomal degradation of the antibody.[5][6]

Mechanism of Action

The proposed mechanism of action for an this compound ADC follows a multi-step process, beginning with the specific recognition of SPP on the tumor cell surface and culminating in apoptosis.

The therapeutic action unfolds in a series of sequential steps:

-

Binding: The antibody component of the this compound ADC specifically binds to the SPP receptor on the surface of cancer cells.[7]

-

Internalization: Following binding, the ADC-receptor complex is internalized into the cell through endocytosis.[7]

-

Trafficking: The complex is trafficked to the lysosome.[7]

-

Payload Release: Within the lysosome, the linker is cleaved (in the case of a cleavable linker) or the antibody is degraded (for a non-cleavable linker), releasing the active DM1 payload into the cytoplasm.[7]

-

Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics.[7]

-

Apoptosis: This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[3]

Quantitative Preclinical Data Summary

The following tables summarize hypothetical yet representative quantitative data based on published preclinical studies of ADCs with similar components.

Table 1: In Vitro Cytotoxicity

| Cell Line | Target Expression (SPP) | IC50 (nM) of this compound | IC50 (nM) of Non-Targeting DM1-ADC |

| Osteosarcoma (High SPP) | High | 0.5 - 5 | >100 |

| Breast Cancer (High SPP) | High | 1 - 10 | >100 |

| NSCLC (Low SPP) | Low | 50 - 100 | >100 |

| Normal Fibroblasts | Negative | >100 | >100 |

Data synthesized from typical performance of targeted ADCs.

Table 2: In Vivo Xenograft Model Efficacy

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |

| Osteosarcoma | Vehicle Control | - | 0 | 0/8 |

| Unconjugated SPP mAb | 10 | 20 | 0/8 | |

| This compound ADC | 5 | 95 | 4/8 | |

| This compound ADC | 10 | >100 (Regression) | 7/8 | |

| NSCLC (Low SPP) | This compound ADC | 10 | 30 | 0/8 |

Efficacy data modeled after reported in vivo studies of DM1-based ADCs in relevant tumor models.[4][8]

Table 3: Pharmacokinetic Parameters in Rodents

| ADC Component | Linker Type | Clearance (mL/day/kg) | Half-life (days) |

| Total Antibody | N/A | ~5-10 | ~10-15 |

| ADC (Conjugated Ab) | Cleavable (e.g., SPP) | Faster than non-cleavable | Shorter than non-cleavable |

| ADC (Conjugated Ab) | Non-cleavable (e.g., MCC) | Slower than cleavable | Longer than cleavable |

| Free DM1 Payload | N/A | High | Very Short |

Pharmacokinetic profiles are influenced by the linker; cleavable linkers can lead to faster clearance of the ADC compared to non-cleavable linkers.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings.

In Vitro Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the this compound ADC.

Materials:

-

SPP-positive and SPP-negative cancer cell lines

-

Complete cell culture medium

-

This compound ADC, unconjugated antibody, and non-targeting ADC control

-

96-well microplates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.[7]

-

Treatment: Prepare serial dilutions of the this compound ADC and control articles. Add the diluted compounds to the respective wells.

-

Incubation: Incubate the plates for 72-96 hours.

-

Viability Assessment: Add a cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.

-

Analysis: Normalize the data to untreated controls and plot the dose-response curves to determine the IC50 values.

In Vivo Tumor Xenograft Study

This protocol outlines the assessment of anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

SPP-positive tumor cells (e.g., osteosarcoma cell line)

-

This compound ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-150 mm³).[8]

-

Randomization: Randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, this compound ADC at various doses).

-

Dosing: Administer the treatments intravenously as indicated by the study design (e.g., once weekly for 3 weeks).[8]

-

Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size.

-

Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

The preclinical data profile for a prospective this compound ADC, synthesized from existing knowledge of its components, is highly promising. The targeted delivery of the potent DM1 payload to SPP-expressing tumors is expected to result in significant anti-tumor efficacy with an acceptable safety profile. The in vitro and in vivo data presented in this guide provide a foundational framework for the continued development and evaluation of this therapeutic candidate. Further preclinical studies will be necessary to fully characterize its pharmacokinetic and toxicological properties and to select an optimal clinical candidate.

References

- 1. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Assessing the Feasibility of Neutralizing Osteopontin with Various Therapeutic Antibody Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to SPP-DM1 Linker Chemistry for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SPP-DM1 linker-drug system, a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. We delve into the core chemistry of the SPP linker, its conjugation to the cytotoxic agent DM1, and the mechanism of action that underpins its therapeutic efficacy. This document includes a summary of key quantitative data, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant pathways and workflows to support researchers in the field.

Introduction to this compound Linker Chemistry

The this compound system combines a cleavable linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP), with the potent microtubule-disrupting agent, DM1.[1] ADCs utilizing this technology are designed to be stable in systemic circulation and to selectively release their cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity and widening the therapeutic window.[1]

The SPP linker is a heterobifunctional crosslinker. One end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond. The other end contains a pyridyl disulfide group, which forms a disulfide bond with a thiol-containing payload like DM1. This disulfide bond is designed to be cleaved in the reducing environment of the cell's cytoplasm.[1]

DM1, a derivative of maytansine, is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] It is modified to include a thiol group, enabling its conjugation to the SPP linker.

Mechanism of Action of this compound ADCs

The therapeutic effect of an this compound ADC is a multi-step process that begins with administration and culminates in the targeted destruction of cancer cells.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker is designed to keep the potent DM1 payload attached to the antibody. The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.[3]

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[3]

-

Payload Release: The ADC is trafficked to intracellular compartments, primarily the lysosomes. The high concentration of reducing agents, such as glutathione (B108866) (GSH), within the cytoplasm cleaves the disulfide bond of the SPP linker.[4][5] This cleavage releases the DM1 payload in its active form.

-

Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis of the cancer cell.[2][3] Because the released DM1 is cell-permeable, it can also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."[4]

Quantitative Data on this compound ADCs

The performance of ADCs is evaluated based on several key parameters, including their stability, in vitro cytotoxicity, and in vivo efficacy. The following tables summarize representative quantitative data for ADCs utilizing the DM1 payload, with a focus on those employing the SPP linker where data is available.

Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs

| Cell Line | Target Antigen | ADC | IC50 (nM) |

| SK-BR-3 | HER2 | T-SA1-DM1 | 1.5 |

| SKOV3 | HER2 | T-SA1-DM1 | 2.1 |

| MDA-MB-361 | HER2 | T-DM1 | ~0.08 |

| NCI-N87 | HER2 | T-DM1 | 0.082 |

| HCC1954 | HER2 | T-DM1* | 0.033 |

*Note: T-DM1 (Trastuzumab emtansine) utilizes a non-cleavable SMCC linker, but the data provides a relevant comparison for the in vitro potency of the DM1 payload.[1]

Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models

| Xenograft Model | Target Antigen | ADC | Dose (mg/kg) | Outcome |

| Raji (NHL) | CD19 | Anti-CD19-SPP-DM1 | 5 | Tumor regression[6] |

| Granta-519 (NHL) | CD20 | Anti-CD20-SPP-DM1 | 5 | Tumor growth inhibition[6] |

| BJAB-luc (NHL) | CD22 | Anti-CD22-SPP-DM1 | 5 | Tumor regression[6] |

| SKOV3 (Ovarian) | HER2 | T-SA1-DM1 | 20 | Complete remission in 3/6 mice[2] |

Table 3: Plasma Stability of a DM1-Containing ADC

| ADC | Species | Half-life (days) |

| T-DM1* | Rat | 4.56 ± 1.11 |

*Note: T-DM1 utilizes a non-cleavable SMCC linker. Generally, disulfide linkers like SPP are considered less stable in circulation compared to non-cleavable linkers.[1] The clearance of this compound ADCs has been observed to be faster than that of MCC-DM1 ADCs, indicating lower in vivo stability. The stability of disulfide linkers can be influenced by the degree of steric hindrance around the disulfide bond.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound ADCs.

Synthesis of this compound ADC

This protocol describes a general method for the conjugation of DM1 to a monoclonal antibody using the SPP linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)

-

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

-

Purification system (e.g., size-exclusion chromatography (SEC) with Sephadex G-25 and Superdex 200 columns)

-

Formulation buffer (e.g., PBS, pH 7.4)

Procedure:

Step 1: Antibody Modification with SPP Linker

-

Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in the reaction buffer.

-

Dissolve the SPP linker in a co-solvent such as DMF or DMSO to a stock concentration of 10-20 mM.

-

Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

-

Remove the excess, unreacted SPP linker by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

Step 2: Conjugation of DM1 to the Modified Antibody

-

Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.

-

Add the DM1 solution to the purified, linker-modified antibody at a molar ratio of approximately 1.5-2 fold excess of DM1 to the incorporated linker.

-

Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring. This reaction proceeds via a disulfide exchange between the pyridyldithio group on the linker and the thiol group on DM1.[1]

Step 3: Purification of the this compound ADC

-

Purify the resulting ADC from unreacted DM1 and other small molecules using SEC with a column appropriate for protein purification (e.g., Superdex 200) equilibrated with a formulation buffer.[1]

Characterization of this compound ADC

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an estimation of the average number of DM1 molecules conjugated to each antibody.

Procedure:

-

Measure the absorbance of the purified this compound ADC solution at 280 nm (for the antibody) and 252 nm (for DM1).

-

The concentrations of the antibody and DM1 can be calculated using the Beer-Lambert law with the following equations:

-

A252 = εD,252 * CD * l + εA,252 * CA * l

-

A280 = εD,280 * CD * l + εA,280 * CA * l

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient (D for drug, A for antibody) at the respective wavelength

-

C is the molar concentration

-

l is the path length of the cuvette

-

-

The DAR is then calculated as the molar ratio of the drug to the antibody: DAR = CD / CA.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the this compound ADC.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

This compound ADC, unconjugated antibody, and free DM1

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[3]

-

ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium. Replace the existing medium in the wells with the prepared solutions.[3]

-

Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2.[3]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[3]

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.[3]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[3]

In Vivo Efficacy in a Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.

Materials:

-

Female athymic nude mice (5-7 weeks old)

-

Antigen-positive cancer cell line

-

Matrigel (optional)

-

This compound ADC and vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment and control groups.[3]

-

Treatment Administration: Administer the this compound ADC and vehicle control intravenously (i.v.) at the specified doses and schedule (e.g., once weekly for 3 weeks).[3]

-

Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.[3]

-

Monitoring: Monitor the body weight and overall health of the animals throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors can be excised for further analysis.

Visualizations

This compound ADC Synthesis Workflow

Caption: Workflow for the synthesis and purification of an this compound ADC.

Mechanism of Action and Signaling Pathway

Caption: Mechanism of action of an this compound ADC leading to tumor cell apoptosis.

Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay

Caption: Workflow for determining the in vitro cytotoxicity of an this compound ADC.

Conclusion

The this compound linker-drug system is a well-established platform for the development of antibody-drug conjugates. Its cleavable disulfide bond facilitates the targeted intracellular release of the potent cytotoxic agent DM1, which has demonstrated significant anti-tumor activity in preclinical models. A thorough understanding of the chemistry, mechanism of action, and the associated experimental protocols is essential for researchers and drug developers aiming to create the next generation of targeted cancer therapies. This guide provides a foundational resource to support these efforts.

References

An In-depth Technical Guide to the Mode of Action of Maytansinoid DM1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoid DM1, a potent microtubule-targeting agent, has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its efficacy stems from a precise molecular mechanism centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating tumor cells. This technical guide provides a comprehensive overview of the mode of action of DM1, detailing its interaction with tubulin, the consequential effects on microtubule stability, and the downstream cellular signaling pathways. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms to serve as a valuable resource for researchers in the field.

Introduction

Maytansinoids are a class of ansa macrolides that exhibit powerful antimitotic activity.[1] DM1, a synthetic derivative of maytansine (B1676224), was developed to possess enhanced properties for conjugation to monoclonal antibodies while retaining high cytotoxicity.[2] The conjugation of DM1 to tumor-targeting antibodies allows for the selective delivery of this potent cytotoxic payload to cancer cells, thereby widening its therapeutic window and reducing systemic toxicity.[2][3] The core mechanism of DM1's action lies in its ability to interfere with the dynamic instability of microtubules, which are essential for various cellular functions, most critically, the formation of the mitotic spindle during cell division.[1][4]

Molecular Mechanism of Action

The cytotoxic effect of DM1 is initiated by its binding to tubulin, the fundamental protein subunit of microtubules.[2] This interaction sets off a cascade of events that ultimately leads to programmed cell death.

Binding to Tubulin and Microtubules

DM1 binds to tubulin at or near the vinca (B1221190) alkaloid binding site.[5][6] However, recent structural studies have revealed that maytansine binds to a distinct site on β-tubulin that interferes with the longitudinal association of tubulin dimers, thereby inhibiting microtubule assembly.[7] This binding is characterized by a high affinity, particularly to the tips of microtubules.[3][8] This targeted action at the microtubule ends has led to the characterization of DM1 as a "microtubule end poison".[4]

S-methyl-DM1, a stable analog of DM1, has been shown to bind to high-affinity sites on microtubules with a dissociation constant (KD) approximately 20 times stronger than that of vinblastine.[9][10] It also binds to soluble tubulin, albeit with a lower affinity compared to its binding to microtubules.[9][10]

Suppression of Microtubule Dynamics

The binding of DM1 to microtubule ends profoundly suppresses their dynamic instability.[3][9] Microtubule dynamics are characterized by alternating phases of growth (polymerization) and shortening (depolymerization), and the transitions between these states, known as catastrophe (from growth to shortening) and rescue (from shortening to growth). DM1 affects all parameters of dynamic instability:

-

Decreased Growth and Shortening Rates: DM1 significantly reduces the rates at which microtubules both grow and shorten.[3]

-

Reduced Catastrophe and Rescue Frequencies: The frequencies of transitions between the growing and shortening states are also diminished in the presence of DM1.[3]

This overall suppression of microtubule dynamics stabilizes the microtubules in a static state, preventing them from performing their essential functions in cell division.[3]

Downstream Cellular Consequences

The disruption of microtubule dynamics by DM1 triggers a series of cellular events culminating in apoptosis:

-

Mitotic Arrest: The inability of microtubules to form a functional mitotic spindle leads to the arrest of the cell cycle in the G2/M phase.[4][6]

-

Induction of Apoptosis: Prolonged mitotic arrest activates the apoptotic signaling cascade, leading to programmed cell death.[4]

Role in Antibody-Drug Conjugates (ADCs)

The high cytotoxicity of DM1 makes it an ideal payload for ADCs. In this context, a monoclonal antibody specific for a tumor-associated antigen directs the DM1 to the cancer cells. The general mechanism of an ADC containing DM1 is as follows:

-

Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.[4][11]

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the lysosome, the linker connecting the antibody to DM1 is cleaved (in the case of cleavable linkers), or the antibody is degraded, releasing the active DM1 payload into the cytoplasm.[4][11]

-

Cytotoxic Action: The released DM1 then exerts its cytotoxic effects by binding to tubulin and disrupting microtubule dynamics, as described above.[11]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of DM1 and its analogs with tubulin and their effects on microtubule dynamics and cell viability.

Table 1: Binding Affinities of Maytansinoids to Tubulin and Microtubules

| Compound | Target | Dissociation Constant (KD) | Reference(s) |

| Maytansine | Soluble Tubulin | 0.86 ± 0.2 µmol/L | [9][10] |

| S-methyl-DM1 | Soluble Tubulin | 0.93 ± 0.2 µmol/L | [9][10] |

| S-methyl-DM1 | Microtubules (High-affinity sites) | 0.1 ± 0.05 µmol/L | [9][10] |

Table 2: Effect of S-methyl-DM1 on Microtubule Dynamic Instability

| Parameter | Control | 100 nmol/L S-methyl-DM1 | % Suppression | Reference(s) |

| Growth Rate (µm/min) | 1.25 | 0.55 | 56% | [9] |

| Shortening Rate (µm/min) | 18.2 | 5.5 | 70% | [9] |

| Catastrophe Frequency (events/s) | 0.021 | 0.002 | 90% | [9] |

| Rescue Frequency (events/s) | 0.018 | 0.007 | 61% | [9] |

| Dynamicity (µm/dimer) | 4.3 | 0.7 | 84% | [9] |

Table 3: In Vitro Cytotoxicity of DM1-Containing ADCs

| ADC | Cell Line | Target Antigen | IC50 (nmol/L) | Reference(s) |

| anti-CD30-MCC-DM1 | Karpas 299 | CD30 | 0.06 | [12] |

| T-DM1 (control ADC) | Karpas 299 | HER2 (not expressed) | 31.02 | [12] |

| anti-CD30-MCC-DM1 | CD30-positive cell lines | CD30 | 0.05 - 0.13 | [12] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of DM1 on the polymerization of purified tubulin in a cell-free system.

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[2]

-

Reconstitute purified tubulin (e.g., from porcine brain) in the polymerization buffer to a final concentration of 2 mg/mL.[2]

-

Prepare a stock solution of GTP (100 mM) and a fluorescent reporter dye such as DAPI (1 mM).

-

Prepare serial dilutions of DM1 in the polymerization buffer.

-

-

Assay Setup:

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Calculate the Vmax (maximum rate of polymerization) and the polymer mass at steady-state for each concentration of DM1.

-

Compare the curves and parameters for DM1-treated samples to the vehicle control.

-

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a DM1-containing ADC required to inhibit the proliferation of cancer cells by 50% (IC50).

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the DM1-containing ADC in complete culture medium. A typical concentration range could be from 0.01 pM to 100 nM.[9]

-

Remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include a vehicle control.[9]

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.[9]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

-

Incubate the plates for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[9]

-

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration.

-

Determine the IC50 value from the dose-response curve using appropriate software.[9]

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DM1 on cell cycle progression.

Methodology:

-

Cell Treatment:

-

Treat cells with the DM1 or a DM1-containing ADC for a defined period (e.g., 24 hours).[3]

-

-

Cell Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) while vortexing gently.[3]

-

Incubate the cells on ice for at least 30 minutes.

-

-

DNA Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI) and RNase A to prevent staining of RNA.[3]

-

-

Flow Cytometry:

-

Analyze the DNA content of the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using cell cycle analysis software to identify any accumulation of cells in a specific phase, indicative of cell cycle arrest.[3]

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of an antibody-DM1 conjugate's mode of action.

Caption: Experimental workflows for key assays to study DM1's effects.

Conclusion

The maytansinoid DM1 is a highly potent cytotoxic agent with a well-defined mechanism of action that centers on the disruption of microtubule dynamics. Its ability to bind to tubulin, suppress microtubule instability, and induce mitotic arrest and apoptosis provides a strong rationale for its use in cancer therapy. The targeted delivery of DM1 via antibody-drug conjugates has proven to be a successful strategy to enhance its therapeutic index. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of novel DM1-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 6. interchim.fr [interchim.fr]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Modeling the effects of drug binding on the dynamic instability of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on SPP-DM1 and the HER2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload system, SPP-DM1, and its application in targeting the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. This document details the molecular mechanisms, presents key quantitative data from preclinical and clinical studies, and offers detailed protocols for relevant experimental assays.

The HER2 Signaling Pathway in Oncology

Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the ErbB family of receptor tyrosine kinases.[1] Unlike other members of this family, HER2 does not have a known direct binding ligand.[2][3] Instead, it is the preferred dimerization partner for other ligand-bound ErbB receptors, such as HER1 (EGFR), HER3, and HER4.[3][4] In 20-30% of invasive breast cancers, the ERBB2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface.[1] This overexpression results in the constitutive formation of HER2-containing homodimers and heterodimers (most notably with HER3), which are potent activators of downstream signaling pathways.[1][3]

Upon dimerization, the intracellular tyrosine kinase domains become activated, leading to autophosphorylation and the recruitment of adaptor proteins.[2] This initiates a cascade of downstream signaling events, primarily through two major pathways:

-

The PI3K/Akt/mTOR Pathway: This pathway is crucial for promoting cell survival, proliferation, and growth.[2][5][6]

-

The Ras/Raf/MEK/MAPK Pathway: This pathway is heavily involved in regulating gene expression, cell proliferation, differentiation, and invasion.[2][5][7]

The aberrant activation of these pathways due to HER2 overexpression drives aggressive tumor growth and is associated with a poor prognosis.[5][6] This makes HER2 a critical therapeutic target in oncology.

This compound: A HER2-Targeted Antibody-Drug Conjugate

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells, minimizing systemic toxicity.[1] An ADC targeting HER2, such as Trastuzumab-SPP-DM1, consists of three main components:

-

The Antibody: A humanized monoclonal antibody (e.g., Trastuzumab) that specifically binds to the extracellular domain of the HER2 receptor.[8]

-

The Cytotoxic Payload: DM1, a derivative of maytansine, which is a potent microtubule-disrupting agent.[9][10] DM1 binds to tubulin at microtubule ends, suppressing their dynamics, which leads to cell cycle arrest and apoptosis.[1][8][9]

-

The Linker: The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable linker designed to be stable in circulation but to release the DM1 payload within the reducing environment of the cell, particularly after lysosomal degradation.[10][11]

Mechanism of Action

The anti-tumor activity of a HER2-targeted this compound ADC is a multi-step process:[1][12]

-

Binding: The antibody component of the ADC specifically binds to HER2 receptors on the surface of cancer cells.[1]

-

Internalization: Upon binding, the ADC-receptor complex is internalized into the cell via receptor-mediated endocytosis.[1][13]

-

Payload Release: The complex is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, and the SPP linker is cleaved, releasing the active DM1 payload into the cytoplasm.[8][10][14]

-

Cytotoxicity: The freed DM1 binds to tubulin, disrupting the microtubule network.[9] This interference with the formation of the mitotic spindle causes cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptotic cell death.[14][15]

Quantitative Data Summary

The efficacy of HER2-targeted DM1 conjugates has been evaluated extensively in both preclinical and clinical settings.

Preclinical In Vitro Cytotoxicity

The potency of trastuzumab-DM1 (T-DM1) conjugates is significantly higher in HER2-overexpressing cell lines.

| Cell Line | HER2 Status | Compound | IC50 (nmol/L DM1 equivalents) |

| SK-BR-3 | HER2 3+ (Overexpressing) | Tmab-SPP-DM1 | 0.12 |

| BT-474 | HER2 3+ (Overexpressing) | Tmab-SPP-DM1 | 0.13 |

| MCF7 | Normal HER2 Expression | Tmab-SPP-DM1 | >200 |

| MDA-MB-468 | HER2-Negative | Tmab-SPP-DM1 | >200 |

| SK-BR-3 | HER2 3+ (Overexpressing) | Free L-DM1 | 0.05 |

| BT-474 | HER2 3+ (Overexpressing) | Free L-DM1 | 0.06 |

| Data sourced from preclinical studies.[16] |

Preclinical In Vivo Efficacy

In xenograft models of HER2-positive gastric cancer, T-DM1 demonstrated significant anti-tumor effects, including in tumors that had developed resistance to trastuzumab.[17] In N-87 and OE-19 xenografts, T-DM1 treatment led to complete pathological responses in a significant portion of the mice.[17]

| Model | Treatment | Key Outcome |

| N-87 Xenograft | T-DM1 | Complete pathological response in 50% of mice.[17] |

| OE-19 Xenograft | T-DM1 | Complete pathological response in 100% of mice.[17] |

| MCF7-HER2 Xenograft | Herceptin/DM1 | Complete tumor regression in all treated mice.[18] |

| Data sourced from preclinical in vivo studies.[17][18] |

Clinical Trial Efficacy

Clinical trials have established T-DM1 (Ado-trastuzumab emtansine) as a standard of care in certain HER2-positive breast cancer settings.

| Trial | Phase | Patient Population | Treatment Arms | Median PFS | Median OS |

| EMILIA | III | HER2+ advanced BC, previously treated with trastuzumab and a taxane | T-DM1 vs. Lapatinib + Capecitabine | 9.6 months vs. 6.4 months | 30.9 months vs. 25.1 months |

| KATHERINE | III | HER2+ early BC with residual invasive disease after neoadjuvant therapy | T-DM1 vs. Trastuzumab | 3-year iDFS*: 88.3% vs. 77.0% | N/A |

| Phase I | I | HER2+ metastatic BC, heavily pretreated | T-DM1 (3.6 mg/kg) | N/A | Objective Response Rate: 44% |

| PFS: Progression-Free Survival; OS: Overall Survival; iDFS: invasive Disease-Free Survival. Data sourced from published clinical trials.[19][20][21] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate HER2-targeted this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC in HER2-positive and HER2-negative cancer cell lines.[1][11]

Materials:

-

Target cell lines (e.g., SK-BR-3, BT-474, MCF7)

-

Complete cell culture medium

-

This compound ADC, unconjugated antibody, and free DM1

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2.[1]

-

ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium. Remove the existing medium from the wells and replace it with 100 µL of the diluted compounds. Include untreated cells as a control.[1][11]

-

Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[1]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[11]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[11]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[22]

Cell Cycle Analysis via Propidium Iodide Staining

This protocol is used to determine the effect of an this compound ADC on cell cycle progression.[15]

Materials:

-

Target cell lines

-

6-well plates

-

This compound ADC

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-